molecular formula C12H25NO7 B12668170 Einecs 249-902-8 CAS No. 90604-95-8

Einecs 249-902-8

Cat. No.: B12668170
CAS No.: 90604-95-8
M. Wt: 295.33 g/mol
InChI Key: VGNUTRRATQMMHI-UHFFFAOYSA-N
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Description

Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Diisononyl phthalate is primarily used in the production of flexible polyvinyl chloride (PVC) products, which are found in a variety of applications including cables, flooring, and medical devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves the following steps:

    Esterification: Phthalic anhydride reacts with isononanol to form monoisononyl phthalate.

    Transesterification: Monoisononyl phthalate further reacts with isononanol to produce diisononyl phthalate.

Industrial Production Methods

In industrial settings, the production of diisononyl phthalate involves continuous processes to ensure high efficiency and yield. The reaction mixture is typically heated to temperatures between 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisononyl phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, diisononyl phthalate can hydrolyze to form phthalic acid and isononanol.

    Oxidation: Under oxidative conditions, diisononyl phthalate can be converted to phthalic acid derivatives.

    Substitution: Diisononyl phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Phthalic acid and isononanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Diisononyl phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Used in the production of medical devices such as blood bags and tubing due to its flexibility and durability.

    Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive parts.

Mechanism of Action

Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the material’s flexibility. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Diisononyl phthalate is part of a group of compounds known as phthalates, which are commonly used as plasticizers. Similar compounds include:

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisodecyl phthalate
  • Di(2-ethylhexyl) phthalate

Uniqueness

Diisononyl phthalate is unique among phthalates due to its specific chemical structure, which provides a balance of flexibility and durability. It is less volatile and has a higher molecular weight compared to some other phthalates, making it suitable for applications requiring long-term stability and performance.

Properties

CAS No.

90604-95-8

Molecular Formula

C12H25NO7

Molecular Weight

295.33 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid

InChI

InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

VGNUTRRATQMMHI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO

Related CAS

62118-43-8
85030-02-0

Origin of Product

United States

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